physical and chemical properties of 4,4'-Dimethoxybenzil
physical and chemical properties of 4,4'-Dimethoxybenzil
An In-depth Technical Guide to 4,4'-Dimethoxybenzil
Introduction
4,4'-Dimethoxybenzil, also known as p-Anisil or 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, is a symmetrical α-diketone.[1] It is a yellow crystalline solid that serves as a versatile precursor in organic synthesis, particularly for heterocyclic compounds like 2,4,5-triaryl-imidazoles through the Debus-Radziszewski reaction.[1] Its utility is derived from the reactivity of its vicinal diketone functional group, influenced by the electron-donating methoxy groups on the phenyl rings.[1] In the field of drug development, 4,4'-Dimethoxybenzil has been identified as an inhibitor of human intestinal carboxyl esterase (hiCE), which has implications for mitigating the side effects of certain anticancer drugs.[2][3]
Physical and Chemical Properties
The fundamental are summarized below. These properties are crucial for its application in various experimental and industrial settings.
General Properties
| Property | Value | Reference |
| CAS Number | 1226-42-2 | [1][4][5][6][7] |
| Molecular Formula | C16H14O4 | [1][4][5][6][7][8] |
| Molecular Weight | 270.28 g/mol | [1][5][6][7][9] |
| IUPAC Name | 1,2-bis(4-methoxyphenyl)ethane-1,2-dione | [6] |
| Synonyms | p-Anisil, Di-p-anisoyl, Anisil | [4][6][7] |
| EC Number | 214-960-5 | [6] |
| Beilstein Registry Number | 531345 |
Physical Characteristics
| Property | Value | Reference |
| Appearance | Yellow crystalline powder/solid | [1][4][8] |
| Melting Point | 131-134 °C | [5][8][10][11] |
| Boiling Point | ~442.2°C at 760 mmHg (estimate) | [11] |
| Solubility | Insoluble in water.[4][5][12] Soluble in DMSO (50-54 mg/mL).[9][12][13] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 4,4'-Dimethoxybenzil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1]
| 1H NMR (CDCl3) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Protons | ~7.97 | multiplet | 4H | Aromatic protons adjacent to carbonyl groups |
| Protons | ~6.97 | multiplet | 4H | Aromatic protons adjacent to methoxy groups |
| Protons | ~3.86 | singlet | 6H | Two equivalent methoxy (-OCH3) groups |
| [Source: Benchchem[1]] |
| 13C NMR (CDCl3) | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | ~194.5 |
| Quaternary Aromatic | ~165.0 |
| Aromatic CH | ~132.5 |
| Quaternary Aromatic | ~129.0 |
| Aromatic CH | ~114.5 |
| Methoxy (OCH3) | ~56.0 |
| [Source: PubChem[6]] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. The spectrum for 4,4'-Dimethoxybenzil typically shows a strong absorption band characteristic of the α-diketone carbonyl groups.[6][10]
Experimental Protocols
The most common and well-documented method for the synthesis of 4,4'-Dimethoxybenzil is the oxidation of its precursor, 4,4'-dimethoxybenzoin (anisoin).[1]
Synthesis of 4,4'-Dimethoxybenzil via Oxidation of 4,4'-Dimethoxybenzoin
Objective: To synthesize 4,4'-Dimethoxybenzil by oxidizing 4,4'-dimethoxybenzoin using nitric acid in an acetic acid medium.
Materials:
-
4,4'-dimethoxybenzoin
-
Concentrated Nitric Acid (HNO3)
-
Glacial Acetic Acid (CH3COOH)
-
Water (H2O)
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 4,4'-dimethoxybenzoin in glacial acetic acid in a suitable reaction flask with stirring.[1]
-
Carefully and in a controlled manner, add concentrated nitric acid to the solution.[1] The reaction is exothermic and requires careful temperature management to prevent side reactions such as over-oxidation or aromatic nitration.[1]
-
Heat the reaction mixture at reflux for approximately one hour.[14]
-
After the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the crude product.[14]
-
Collect the yellow precipitate by vacuum filtration and wash it with water to remove residual acid.
-
Purify the crude 4,4'-Dimethoxybenzil by recrystallization from a suitable solvent, such as hot methanol, to yield the final product.[14]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 4,4'-Dimethoxybenzil.
Reactivity and Chemical Behavior
The chemical reactivity of 4,4'-Dimethoxybenzil is dominated by its α-diketone functionality. It serves as a key building block for various heterocyclic compounds.[1] The product is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[8]
Logical Relationship in Synthesis:
Caption: Synthetic relationship between precursor and product.
Applications in Drug Development
4,4'-Dimethoxybenzil has been identified as a potent inhibitor of human intestinal carboxyl esterase (hiCE), with a reported Ki (inhibition constant) of 70 nM.[2][3][13] The inhibition of hiCE is a significant area of research, particularly in oncology. For instance, hiCE inhibitors can mitigate the severe diarrhea induced by the anticancer drug irinotecan, potentially enhancing its therapeutic efficacy.[2][3]
Inhibitory Action Pathway:
Caption: Inhibition of hiCE by 4,4'-Dimethoxybenzil.
References
- 1. 4,4'-Dimethoxybenzil | High-Purity Reagent | RUO [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. 4,4'-DIMETHOXYBENZIL | TargetMol [targetmol.com]
- 4. Page loading... [guidechem.com]
- 5. 4,4'-DIMETHOXYBENZIL | 1226-42-2 [chemicalbook.com]
- 6. 4,4'-Dimethoxybenzil | C16H14O4 | CID 71043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4'-Dimethoxybenzil [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 4,4'-Dimethoxybenzil, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Page loading... [guidechem.com]
- 12. 4,4'-DIMETHOXYBENZIL | 1226-42-2 [chemicalbook.com]
- 13. glpbio.com [glpbio.com]
- 14. prepchem.com [prepchem.com]
